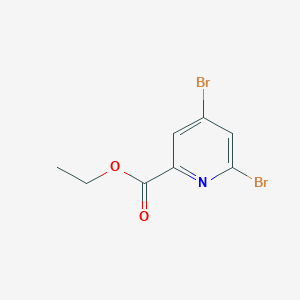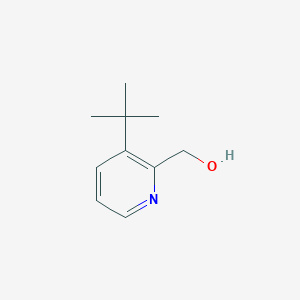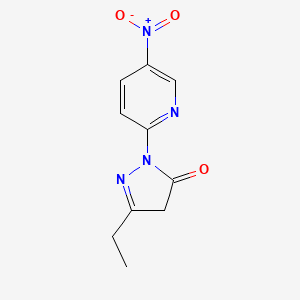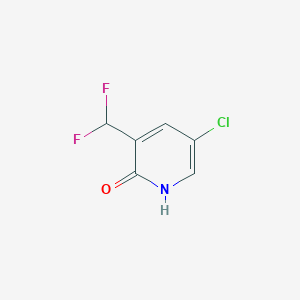![molecular formula C7H4FN3 B13654899 6-Fluoropyrido[2,3-b]pyrazine](/img/structure/B13654899.png)
6-Fluoropyrido[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoropyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is characterized by the presence of a fluorine atom at the 6th position of the pyrido[2,3-b]pyrazine core. The incorporation of fluorine into organic molecules often enhances their chemical and biological properties, making this compound a compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinating agent, such as potassium fluoride (KF) or cesium fluoride (CsF), is used to replace a leaving group (e.g., a halogen) on the pyrido[2,3-b]pyrazine ring .
Industrial Production Methods: Industrial production of 6-Fluoropyrido[2,3-b]pyrazine may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluoropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: KMnO_4 in acidic or basic medium.
Reduction: NaBH_4 in methanol or ethanol.
Substitution: KF or CsF in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of pyrido[2,3-b]pyrazine-6-carboxylic acid.
Reduction: Formation of 6-aminopyrido[2,3-b]pyrazine.
Substitution: Formation of various substituted pyrido[2,3-b]pyrazine derivatives.
Aplicaciones Científicas De Investigación
6-Fluoropyrido[2,3-b]pyrazine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Fluoropyrido[2,3-b]pyrazine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Fluorescent Properties: The presence of the fluorine atom can influence the electronic structure of the molecule, enhancing its photoluminescent properties and making it suitable for use in imaging and optoelectronic applications.
Comparación Con Compuestos Similares
Pyrido[2,3-b]pyrazine: The parent compound without the fluorine substitution.
6-Chloropyrido[2,3-b]pyrazine: Similar structure with a chlorine atom instead of fluorine.
6-Bromopyrido[2,3-b]pyrazine: Similar structure with a bromine atom instead of fluorine.
Uniqueness: 6-Fluoropyrido[2,3-b]pyrazine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C7H4FN3 |
|---|---|
Peso molecular |
149.13 g/mol |
Nombre IUPAC |
6-fluoropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H4FN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H |
Clave InChI |
IGYNVLABEZGWII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=NC=CN=C21)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H,5H,6H-cyclopenta[c]thiophen-5-one](/img/structure/B13654816.png)
![2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13654821.png)





![5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13654833.png)





